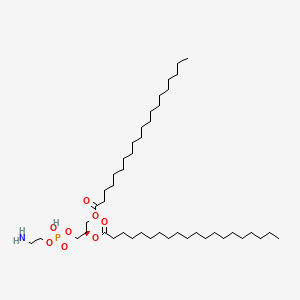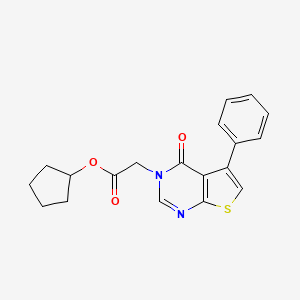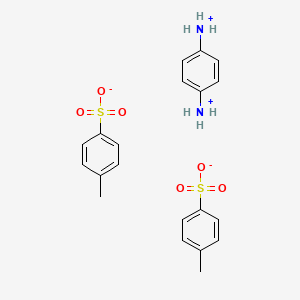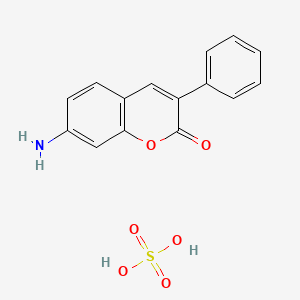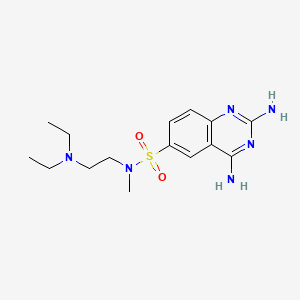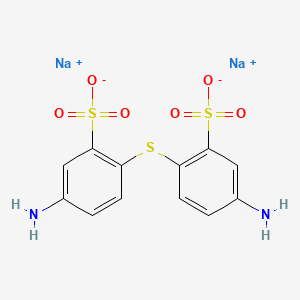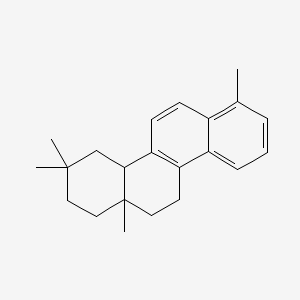
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused rings and several methyl groups. It is a derivative of chrysene, a well-known PAH, and has unique chemical properties due to its specific structural modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through cyclization and methylation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or toluene. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated hydrocarbons.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and various substituted compounds. These products have distinct chemical and physical properties, making them useful in different applications.
Applications De Recherche Scientifique
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules and its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mécanisme D'action
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- include other PAH derivatives, such as:
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-6-octyl-
Uniqueness
The uniqueness of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- lies in its specific structural modifications, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65754-98-5 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
3,3,7,12a-tetramethyl-1,2,4,4a,11,12-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-15-6-5-7-17-16(15)8-9-19-18(17)10-11-22(4)13-12-21(2,3)14-20(19)22/h5-9,20H,10-14H2,1-4H3 |
Clé InChI |
XNUZTLDMVSWVBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CC(CC4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



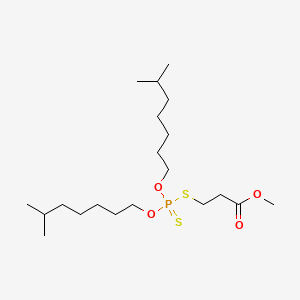
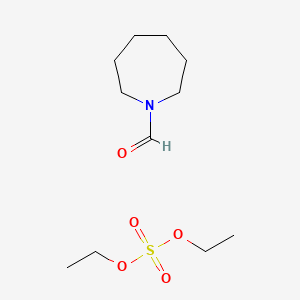
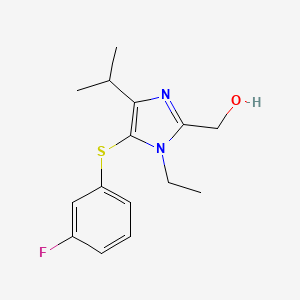
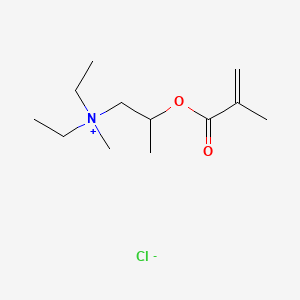

![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
